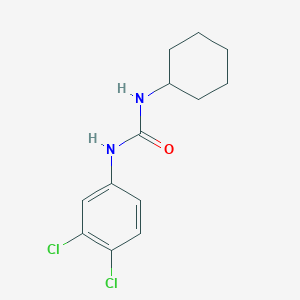
1-(2-Chlorophenyl)-3-(4-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-(4-methoxyphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)-3-(4-methoxyphenyl)urea can be synthesized through a reaction between 2-chloroaniline and 4-methoxyaniline with phosgene or a phosgene substitute. The reaction typically involves the following steps:
Formation of Isocyanate: 2-chloroaniline is reacted with phosgene to form 2-chlorophenyl isocyanate.
Urea Formation: The 2-chlorophenyl isocyanate is then reacted with 4-methoxyaniline to form this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosgene substitutes, such as triphosgene, can also be employed to enhance safety and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chlorophenyl)-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of 1-(2-chlorophenyl)-3-(4-hydroxyphenyl)urea.
Reduction: Formation of 1-(2-chloroaniline)-3-(4-methoxyphenyl)urea.
Substitution: Formation of various substituted ureas depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: It has been explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Material Science: The compound can be used in the synthesis of polymers and other advanced materials.
Biological Research: It is used as a tool compound to study the effects of urea derivatives on biological systems.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-chlorophenyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.
Comparaison Avec Des Composés Similaires
1-(2-Chlorophenyl)-3-phenylurea: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-(4-Methoxyphenyl)-3-phenylurea: Lacks the chlorine atom, which may influence its chemical properties and interactions.
1-(2-Chlorophenyl)-3-(4-hydroxyphenyl)urea: Contains a hydroxyl group instead of a methoxy group, which can alter its chemical behavior.
Uniqueness: 1-(2-Chlorophenyl)-3-(4-methoxyphenyl)urea is unique due to the presence of both a chlorophenyl group and a methoxyphenyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Propriétés
Numéro CAS |
50906-31-5 |
|---|---|
Formule moléculaire |
C14H13ClN2O2 |
Poids moléculaire |
276.72 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-11-8-6-10(7-9-11)16-14(18)17-13-5-3-2-4-12(13)15/h2-9H,1H3,(H2,16,17,18) |
Clé InChI |
VAEWAKVEKLVFAN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


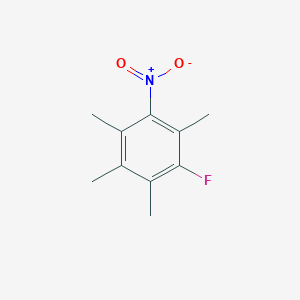
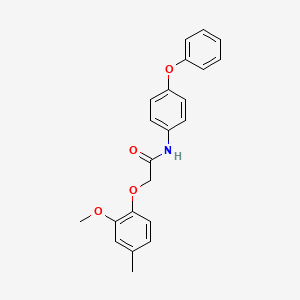
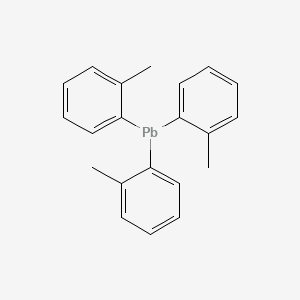
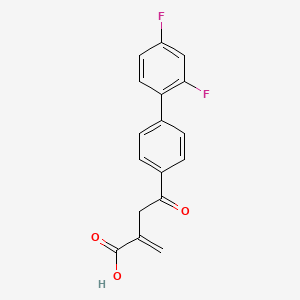
![2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11949946.png)
![[(E)-2-(Phenylsulfanyl)ethenyl]benzene](/img/structure/B11949948.png)
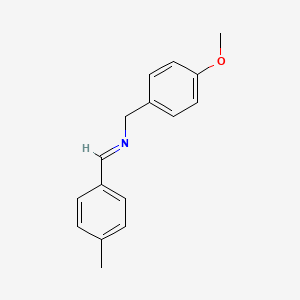
![N'~1~,N'~6~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]hexanedihydrazide](/img/structure/B11949965.png)
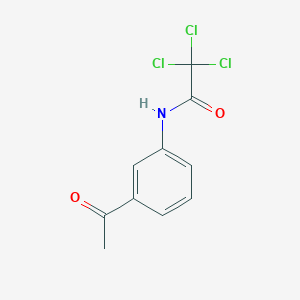

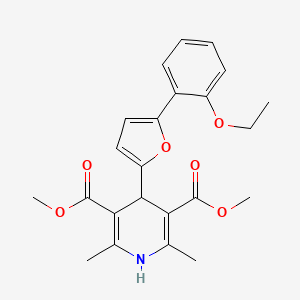
![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B11949992.png)
